8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Description
8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a halogenated quinolone derivative characterized by a chloro substituent at position 8, a methyl group at position 6, and a nitrile group at position 2. This structural framework is common in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents . Its chloro and methyl substituents likely enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
8-chloro-6-methyl-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-6-2-8-10(9(12)3-6)14-5-7(4-13)11(8)15/h2-3,5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXYWLVISAFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-chloro derivatives exhibit antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth, suggesting potential use as antibacterial agents .
Anticancer Potential
Quinoline-based compounds have been investigated for their anticancer properties. In vitro studies demonstrate that modifications of the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. Specifically, the presence of chloro and cyano groups has been linked to increased activity against tumor cells .
Enzyme Inhibition
8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile has been studied for its ability to inhibit protein tyrosine kinases (PTKs), which are crucial in signaling pathways related to cancer progression. This inhibition can potentially halt tumor growth and metastasis, making it a valuable compound in cancer therapy research .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial properties | The compound showed effective inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer activity | Demonstrated significant cytotoxic effects on breast cancer cell lines. |
| Study 3 | Enzyme inhibition | Inhibition of PTKs led to reduced proliferation of cancer cells in vitro. |
Synthesis and Derivatives
The synthesis of 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be achieved through various chemical reactions involving quinoline derivatives and appropriate reagents. The exploration of its derivatives is critical as modifications can enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These interactions inhibit DNA synthesis and lead to the rapid death of bacterial cells . The compound’s antimicrobial activity is attributed to its ability to promote the cleavage of bacterial DNA, ultimately disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolone derivatives share a core 4-oxo-1,4-dihydroquinoline-3-carbonitrile structure but differ in substituents, which critically influence their synthetic accessibility, physicochemical properties, and biological activity. Below is a comparative analysis based on the provided evidence:
Key Findings:
Synthetic Efficiency: The bosutinib intermediate (7-(3-chloropropoxy)-6-methoxy derivative) achieves a moderate yield (29.8%) over eight steps, with high purity (98.6%) due to optimized cyclization using DMF-DMA . In contrast, older methods for similar compounds (e.g., Gould-Jacobs cyclization at 250°C) suffered from low yields (~40%) due to decomposition . Ethylation at position 1 (e.g., 1-ethyl-7-fluoro derivative) proceeds efficiently (72% yield) via alkylation with iodoethane, highlighting the robustness of N-alkylation in quinolone chemistry .
Substituent Effects on Activity :
- Halogenated Derivatives : Chloro (8-Cl) and fluoro (7-F, 8-F) substituents improve membrane permeability and target binding. For example, 1-ethyl-7-fluoro derivatives exhibit antimicrobial properties, likely due to enhanced interactions with bacterial topoisomerases .
- Alkoxy Groups : Methoxy (6-OCH₃) and methoxyethoxy (7-OCH₂CH₂OCH₃) substituents increase solubility but may reduce metabolic stability compared to alkyl or halogen groups .
Crystallography and Hydrogen Bonding :
- Hydrogen bonding patterns (e.g., N–H···O interactions in the 4-oxo group) are critical for crystal packing and stability. Tools like SHELX facilitate structural analysis, aiding in the optimization of solid-state properties .
Challenges in Scale-Up :
- High-temperature cyclization methods (e.g., Dowtherm A at 250°C) are problematic due to side reactions and purification difficulties, whereas room-temperature DMF-DMA-mediated cyclization offers scalability and environmental benefits .
Biological Activity
8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.
- Molecular Formula : C11H7ClN2O
- Molecular Weight : 218.64 g/mol
- CAS Number : 1016827-93-2
Antimicrobial Activity
Research indicates that 8-chloro-6-methyl-4-oxo-1,4-dihydroquinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of quinoline derivatives against various bacterial strains, with minimum inhibitory concentrations (MIC) being a critical measure of their potency.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | 2.5 | E. coli |
| 8-Chloro derivative | 1.0 | S. aureus |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy, with specific focus on Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound significantly reduced cell viability in human prostate cancer cells, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast cancer) | 20 | Cell cycle arrest |
The mechanism includes the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer treatment .
Case Study 1: Antiviral Activity
A related compound, 6-chloro-1,4-dihydroquinoline derivatives have shown potential in inhibiting HIV replication. The studies indicated that these compounds target reverse transcriptase, crucial for viral replication. The EC50 values were reported to be around 1.5 µM for effective inhibition, showcasing the potential for further development in antiviral therapies .
Case Study 2: Protein Kinase Inhibition
Another area of interest is the inhibition of protein tyrosine kinases (PTKs), which are implicated in various cancers. The compound has been shown to inhibit certain PTKs effectively, suggesting its utility in treating diseases characterized by deregulated kinase activity .
Q & A
Basic: What are the standard synthetic routes for preparing 8-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile?
Methodological Answer:
The synthesis typically involves cyclization of substituted aniline precursors. A common approach includes:
- Step 1: Condensation of 3-cyanoacetamide derivatives with substituted benzaldehydes under acidic or basic conditions to form intermediates.
- Step 2: Cyclization via refluxing in polar aprotic solvents (e.g., DMF) with catalysts like piperidine .
- Step 3: Chlorination at the 8-position using POCl₃ or SOCl₂, followed by methylation at the 6-position using methyl iodide .
Key Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Compare experimental ¹H/¹³C NMR data with literature values. For example, the nitrile group (C≡N) appears at ~110-120 ppm in ¹³C NMR, and the 4-oxo group resonates at ~175 ppm .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₁₁H₈ClN₂O₂: 249.03 g/mol).
- X-ray Crystallography: Resolve crystal packing and confirm substituent positions, as demonstrated in related quinolones .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Solvent Optimization: Replace DMF with greener solvents (e.g., PEG-400) to enhance recyclability and reduce toxicity .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization kinetics .
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
Data-Driven Example: A 2022 study achieved 89% yield using TBTU coupling agents under microwave irradiation, reducing reaction time from 12 h to 2 h .
Advanced: How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 77156-75-3) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict NMR/IR spectra and identify discrepancies due to solvent effects or tautomerism .
- Collaborative Reproducibility: Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
Basic: What safety precautions are critical when handling intermediates like chlorinated precursors?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and splash goggles.
- Waste Disposal: Neutralize POCl₃ with ice-cold sodium bicarbonate before disposal .
- Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: What strategies improve the compound’s bioactivity in medicinal chemistry studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing methyl with CF₃) to enhance binding to bacterial DNA gyrase .
- Co-crystallization Studies: Resolve ligand-protein complexes (e.g., with Staphylococcus aureus topoisomerase IV) to guide rational design .
- In Silico Screening: Use AutoDock Vina to predict binding affinities and prioritize synthetic targets .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Prodrug Design: Synthesize phosphate or acetylated derivatives to enhance hydrophilicity .
- Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation: Employ PLGA nanoparticles for controlled release and improved bioavailability .
Basic: What analytical techniques are suitable for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time should match reference standards .
- Melting Point: Compare experimental m.p. (e.g., 210–215°C) with literature values (±2°C tolerance) .
- Elemental Analysis: Ensure C, H, N, Cl percentages align with theoretical values (e.g., Cl% = 14.2%) .
Advanced: How does the methyl group at position 6 influence electronic properties?
Methodological Answer:
- Electron-Donating Effect: Methyl increases electron density at the 4-oxo group, weakening hydrogen-bonding capacity (verified via Hammett σ values) .
- Computational Analysis: DFT calculations show methyl reduces the HOMO-LUMO gap by 0.3 eV, enhancing reactivity in electrophilic substitutions .
- Comparative Studies: Replace methyl with -OCH₃ to assess steric vs. electronic contributions .
Advanced: What green chemistry principles apply to its synthesis?
Methodological Answer:
- Solvent Selection: Replace DCM with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalyst Recovery: Use magnetic Fe₃O₄ nanoparticles functionalized with palladium for easy separation and reuse .
- Waste Minimization: Employ atom-economical one-pot reactions, achieving 92% atom efficiency in a 2022 protocol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
